molecular formula C21H23N3O4S B2857371 N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide CAS No. 1006288-94-3

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2857371
CAS No.: 1006288-94-3
M. Wt: 413.49
InChI Key: NXEHIKRTXDBZTB-VOTSOKGWSA-N
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Description

This compound features a thiazole core substituted at the 4-position with a 2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl group and at the 2-position with a cinnamamide moiety. The cinnamamide chain adopts an E-configuration due to the trans-vicinal coupling constant (J = 15.6–15.8 Hz) observed in related compounds, a critical feature for bioactivity .

Properties

IUPAC Name

(E)-N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-18(7-6-16-4-2-1-3-5-16)23-20-22-17(15-29-20)14-19(26)24-10-8-21(9-11-24)27-12-13-28-21/h1-7,15H,8-14H2,(H,22,23,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEHIKRTXDBZTB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Tetrabutylammonium Iodide and Dimethyl Maleate

  • Reactants : Compound 1 (unspecified precursor), dimethyl maleate, tetrabutylammonium iodide (TBAI), potassium fluoride (KF).
  • Conditions : Dimethyl sulfoxide (DMSO) solvent, 40°C, 22 hours.
  • Mechanism : TBAI acts as a phase-transfer catalyst, facilitating nucleophilic substitution. KF deprotonates intermediates, enabling cyclization.
  • Yield : 86% after silica gel chromatography.

Critical Analysis :

  • Advantages : High yield, scalability.
  • Limitations : Requires rigorous drying of DMSO to avoid side reactions.

Thiazole Ring Formation via Hantzsch Synthesis

The 4-(2-oxoethyl)thiazole segment is constructed using a modified Hantzsch thiazole synthesis:

Reaction of α-Halo Ketones with Thiourea Derivatives

  • Reactants : 2-Bromo-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-one, thiourea.
  • Conditions : Ethanol reflux (78°C), 12 hours.
  • Mechanism : Thiourea attacks the α-halo ketone, followed by cyclodehydration to form the thiazole.
  • Yield : ~70–75% (extrapolated from analogous reactions in GB923357A ).

Critical Analysis :

  • Advantages : Well-established protocol with predictable regiochemistry.
  • Limitations : Brominated precursors require careful handling due to volatility.

Cinnamamide Installation via Metal-Free Coupling

The final amidation step employs a novel method from CN-111018735-B :

Thiuram Disulfide-Mediated Amidation

  • Reactants : Cinnamic acid, thiuram disulfide, thiazole-amine intermediate.
  • Conditions : Dichloromethane (DCM), room temperature, 6–8 hours.
  • Mechanism : Thiuram disulfide activates cinnamic acid, forming a reactive acyl intermediate that couples with the amine.
  • Yield : 89–92% after purification.

Comparative Data :

Method Catalyst Temperature Yield (%) Functional Group Tolerance
Thiuram disulfide None RT 89–92 High (alkyl, halogens)
EDCI/HOBt EDCI 0–5°C 75–80 Moderate

Critical Analysis :

  • Advantages : Avoids metal catalysts, compatible with electron-deficient cinnamic acids.
  • Limitations : Thiuram disulfide necessitates careful stoichiometric control to prevent over-oxidation.

Integrated Synthetic Pathway

Combining the above steps yields the target compound:

  • Spirocyclic Core Synthesis : Cyclization as per CN109651368A .
  • Thiazole Formation : Hantzsch synthesis adapted from GB923357A .
  • Amidation : Metal-free coupling from CN-111018735-B .

Overall Yield : ~55–60% (multi-step).

Analytical Characterization

Key spectroscopic data from analogous compounds (PubChem CID 41227077 ):

  • HRMS (ESI+) : m/z 377.4 [M+H]+.
  • 1H NMR (CDCl3) : δ 4.17–3.97 (m, 2H, dioxane), 7.62–7.28 (m, 5H, cinnamamide aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C stretch).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of analogs with different functional groups.

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity : Studies have indicated that derivatives of thiazole and cinnamide compounds possess anticancer properties. The incorporation of the azaspiro structure may enhance these effects by improving the compound's selectivity towards cancer cells while minimizing toxicity to normal cells. Research has demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models .
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Compounds containing thiazole rings have been reported to exhibit significant antibacterial and antifungal activities. This suggests that N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide could be explored for developing new antimicrobial agents .

Therapeutic Potential

Given its structural complexity and biological activity, this compound has potential therapeutic applications:

Cancer Therapy

The compound's ability to target cancer cells selectively positions it as a candidate for further development as an anticancer drug. Preclinical studies could focus on its efficacy against specific cancer types and its mechanism of action.

Infectious Diseases

With its antimicrobial properties, this compound could be developed into a new class of antibiotics or antifungals, addressing the growing concern of antibiotic resistance.

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells.
Antimicrobial EfficacyReported significant inhibition of bacterial growth in vitro against multiple strains, indicating broad-spectrum activity.
Synthesis OptimizationDeveloped an efficient synthetic route that improved yield by 30% compared to previous methods.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Thiazole Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
N-(5-Bromo-thiazol-2-yl)cinnamamide 5-Br 335.2 238–243 SARS-CoV-2 Mpro inhibition
N-(5-Methyl-thiazol-2-yl)cinnamamide 5-CH3 272.3 220–221 Antiviral activity
N-[4-(4-Bromo-phenyl)thiazol-2-yl]cinnamamide 4-(4-Br-Ph) 411.3 224–232 Enzyme inhibition
Target Compound 4-(spirocyclic ethyl) ~480.5* Not reported Potential antiviral/antimicrobial

*Estimated based on structural similarity to .

Key Observations :

  • Bromine substituents (e.g., 5-Br in ) increase molecular weight and melting points, possibly enhancing hydrophobic interactions in target binding.
  • The spirocyclic group in the target compound introduces steric bulk and rigidity, which may improve pharmacokinetic properties (e.g., reduced CYP450 metabolism) compared to simpler alkyl/aryl substituents .

Spirocyclic Systems in Related Compounds

Spirocyclic amines are recurrent motifs in bioactive molecules. Notable examples:

  • 2-methyl-N,2-diphenyl-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propenamide : Contains the same spirocyclic system but lacks the thiazole-cinnamamide scaffold. Exhibits a melting point of 170–172°C, suggesting enhanced crystallinity due to the spiro group. Synthesized via copper-catalyzed aminoarylation, highlighting the versatility of spirocyclic amines in coupling reactions .
  • 2-{[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide :

    • Shares the spiro-thiazole core but includes a sulfanyl-acetamide chain.
    • Demonstrates the adaptability of the spiro system in diverse pharmacological contexts (e.g., enzyme inhibition).

Cinnamamide Derivatives

Cinnamamide derivatives are explored for antiviral and antimicrobial activities:

  • N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives :
    • Replace cinnamamide with coumarin-based amides.
    • Exhibit broad-spectrum antimicrobial activity (MIC = 2–16 µg/mL against S. aureus and E. coli).
  • N-Methyl-N-(thiazol-2-yl)cinnamamides :
    • Methylation of the amide NH reduces hydrogen-bonding capacity, often lowering potency but improving membrane permeability.

Spectroscopic Features :

  • 1H NMR : Expected signals at δ 6.2–6.5 (olefinic CH) and δ 7.7–7.9 (trans-coupled CH) for the E-cinnamamide .
  • 13C NMR : Spirocyclic carbons appear at δ 72–78 ppm, consistent with related compounds .

Biological Activity

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique spirocyclic structure, which contributes to its biological activity. The key components include:

  • Cinnamamide moiety : Known for various biological activities including anti-inflammatory and antimicrobial properties.
  • Thiazole ring : Often associated with antimicrobial and anticancer activities.
  • Dioxa-spiro structure : Contributes to the compound's interaction with biological targets.

The molecular formula is C15H19N3O3C_{15}H_{19}N_3O_3, with a molecular weight of approximately 305.33 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Compound Target Pathogen Activity
Thiazole DerivativeStaphylococcus aureusInhibitory
Thiazole DerivativeEscherichia coliInhibitory

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar spirocyclic compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In vitro studies have demonstrated that compounds with similar thiazole and cinnamamide structures can inhibit the growth of various cancer cell lines, such as breast cancer (MCF7) and lung cancer (A549) cells .

Psychotropic and Antiallergic Properties

According to patent literature, derivatives of the dioxa-spiro structure exhibit psychotropic effects and low toxicity, suggesting potential applications in treating psychiatric disorders . The antiallergic properties may be attributed to the compound's ability to modulate immune responses.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets:

  • Enzyme Inhibition : The thiazole moiety may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its psychotropic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiazole derivatives against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .

Study 2: Anticancer Activity

Another study focused on the anticancer potential of spirocyclic compounds similar to this compound). Results showed significant inhibition of cell proliferation in MCF7 cells with IC50 values in the nanomolar range .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the spiro[4.5]decane core in N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide?

  • Methodology : The spirocyclic core is typically formed via cyclization reactions involving ketones or diketones. For example, 2-oxa-spiro[3.4]octan-1,3-dione reacts with benzothiazol-2-yl amines under reflux conditions in polar aprotic solvents (e.g., DMF) to generate the 1,4-dioxa-8-azaspiro[4.5]decane scaffold . Key steps include optimizing reaction time (12-24 hours) and temperature (80-100°C) to avoid side products like over-oxidized derivatives.
  • Characterization : Confirmation of the spirocyclic structure requires X-ray crystallography (as in ) and NMR analysis to verify stereochemistry and ring junction integrity .

Q. How can researchers characterize the thiazole and cinnamamide moieties in this compound?

  • Analytical Techniques :

  • Thiazole : IR spectroscopy identifies C=S and C-N stretches (~1250 cm⁻¹ and ~1600 cm⁻¹, respectively) .
  • Cinnamamide : ¹H NMR (δ 6.5-7.5 ppm for aromatic protons) and ¹³C NMR (δ ~165 ppm for the amide carbonyl) .
  • Advanced Methods : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NOESY NMR resolves spatial relationships between substituents .

Q. What are the preliminary pharmacological targets for this compound based on structural analogs?

  • Hypothesis : The thiazole and spirocyclic motifs are associated with antiviral and anticonvulsant activities. For instance, structurally similar spirocyclic compounds (e.g., 8-oxa-1,3-diazaspiro[4.5]decan-2,4-diones) show anticonvulsant properties in rodent models .
  • Screening : Initial assays should focus on kinase inhibition (e.g., EGFR or MAPK) and ion channel modulation (e.g., GABA receptors) .

Advanced Research Questions

Q. How can synthetic yields be improved for the 1,4-dioxa-8-azaspiro[4.5]decane intermediate?

  • Optimization Strategies :

  • Catalysis : Use Pd(OAc)₂ or CuI to accelerate cyclization .
  • Solvent Effects : Switch from DMF to THF or acetonitrile to reduce side reactions .
  • Protecting Groups : Temporarily mask the cinnamamide NH with Boc to prevent premature reactions .
    • Data Contradiction : Lower yields in polar solvents (e.g., DMF) vs. non-polar solvents may arise from competing hydrolysis; this requires kinetic studies .

Q. What mechanistic insights explain the reactivity of the ethylthiazole-2-yl group in cross-coupling reactions?

  • Experimental Design :

  • Substitution Patterns : Compare Suzuki-Miyaura coupling efficiency with para-substituted aryl boronic acids (e.g., electron-withdrawing vs. donating groups) .
  • DFT Calculations : Model the electron density at the thiazole C-2 position to predict reactivity .
    • Contradictions : Discrepancies in coupling yields may stem from steric hindrance from the spirocyclic core or competing protodeboronation .

Q. How do structural modifications (e.g., replacing dioxolane with dithiolane) impact bioactivity?

  • Comparative Study :

  • Synthesis : Replace the 1,4-dioxa group with 1,4-dithiola via Lawesson’s reagent .
  • Assays : Test modified compounds in parallel in vitro models (e.g., cancer cell lines HT-29 and MCF-7) .
    • Data Interpretation : Reduced activity in dithiolane analogs may indicate oxygen’s role in hydrogen bonding with target proteins .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in spectroscopic data for spirocyclic compounds?

  • Case Study : Conflicting NMR shifts for the spirocyclic NH may arise from tautomerism or solvent polarity effects.

  • Solution : Use deuterated DMSO to stabilize specific tautomers and acquire variable-temperature NMR .
    • Reference Framework : Align observations with prior crystallographic data (e.g., ’s X-ray structure) .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • Tools :

  • SwissADME : Predicts bioavailability and blood-brain barrier penetration .
  • Molinspiration : Estimates logP and topological polar surface area (TPSA) for permeability .
    • Validation : Compare predictions with experimental Caco-2 cell permeability assays .

Research Design Table

Objective Method Key Parameters References
Optimize spirocyclic core synthesisReflux cyclization in THFTime (18 hr), Temp (85°C), Catalyst (CuI)
Screen antiviral activityPlaque reduction assay (VSV model)IC₅₀, CC₅₀, selectivity index
Resolve tautomerism in NMRVT-NMR in DMSO-d₆Temperature range: 25°C to 80°C

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